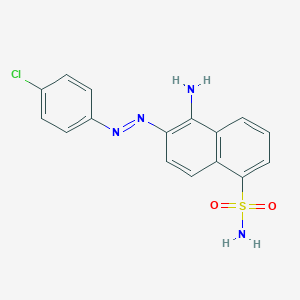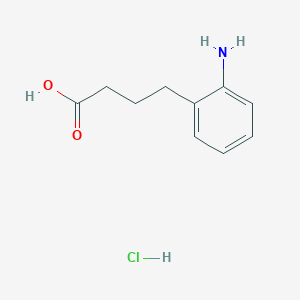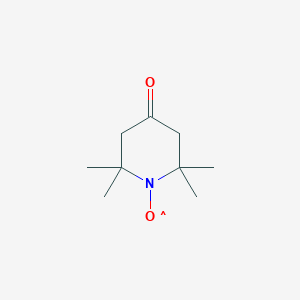
4-Oxo-TEMPO
Vue d'ensemble
Description
Applications De Recherche Scientifique
Tempone-H has a wide range of applications in scientific research:
Chemistry: Used as a spin trap in ESR spectroscopy to detect and quantify reactive oxygen species.
Biology: Employed in studies of oxidative stress and free radical biology.
Medicine: Investigated for its potential antioxidant properties and its role in preventing oxidative damage in various diseases.
Industry: Used in the development of materials with enhanced stability and resistance to oxidative degradation .
Mécanisme D'action
Target of Action
4-Oxo-Tempo, also known as TRIACETONEAMINE-N-OXYL or 4-Oxo-2,2,6,6-tetramethylpiperidinooxy, is a stable nitroxide free radical . The primary targets of this compound are reactive oxygen species (ROS) within cells . It interacts with these ROS, particularly superoxide radicals, and mimics the activity of superoxide dismutase (SOD), an enzyme that catalyzes the dismutation of superoxide into oxygen and hydrogen peroxide .
Mode of Action
This compound acts as a radical scavenger, reducing superoxide radicals by mimicking the activity of superoxide dismutase (SOD) . This interaction results in the reduction of hydroxyl radicals and peroxynitrites, thereby mitigating oxidative stress within cells .
Biochemical Pathways
The action of this compound affects the biochemical pathways involving reactive oxygen species. By reducing superoxide radicals, it disrupts the formation of more reactive and harmful species such as hydroxyl radicals and peroxynitrites . This action helps to maintain the redox balance within cells and prevent oxidative damage to cellular components .
Pharmacokinetics
As a water-soluble compound , it is expected to have good bioavailability
Result of Action
The primary result of this compound’s action is the reduction of oxidative stress within cells . By scavenging superoxide radicals, it prevents the formation of more reactive species that can cause cellular damage. This action can protect cells from oxidative damage, which is associated with various pathological conditions, including inflammation, aging, and cancer .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, as it is recommended to be stored at 2-8°C Moreover, the presence of other reactive species in the environment can also influence its action
Analyse Biochimique
Biochemical Properties
4-Oxo-tempo reduces superoxide radicals by mimicking the activity of superoxide dismutase (SOD), thereby reducing the formation of hydroxyl radicals and peroxynitrites . This interaction with superoxide radicals and the subsequent reduction of other reactive oxygen species highlights the role of this compound in biochemical reactions.
Cellular Effects
The cellular effects of this compound are primarily related to its antioxidant properties. By reducing superoxide radicals, this compound can mitigate oxidative stress within cells . This has implications for various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its function as a stable nitro radical. It exerts its effects at the molecular level by mimicking the activity of superoxide dismutase (SOD), an enzyme that catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide . This activity can lead to changes in gene expression and enzyme activation or inhibition.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to reduce renal dysfunction and injury mediated by oxidative stress of the rat kidney . This suggests that the effects of this compound can change over time, potentially due to the compound’s stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. For instance, it has been shown to reduce renal dysfunction and injury in rat kidneys, suggesting potential therapeutic applications
Metabolic Pathways
Given its role in reducing superoxide radicals, it is likely that this compound interacts with enzymes and cofactors involved in oxidative stress responses .
Transport and Distribution
As a water-soluble compound, it is likely that this compound can readily diffuse across cellular membranes .
Subcellular Localization
Given its antioxidant properties and its role in reducing superoxide radicals, it is likely that this compound is localized to areas of the cell where reactive oxygen species are generated .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Tempone-H peut être synthétisé par oxydation de la 2,2,6,6-tétraméthyl-4-pipéridone à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium. La réaction se produit généralement en milieu aqueux ou alcoolique sous des conditions de température contrôlées pour assurer la stabilité du produit .
Méthodes de production industrielle : Dans les milieux industriels, Tempone-H est produit en utilisant des procédés d'oxydation à grande échelle. Les conditions réactionnelles sont optimisées pour maximiser le rendement et la pureté, impliquant souvent des réacteurs à écoulement continu et des techniques de purification avancées telles que la cristallisation et la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions : Tempone-H subit diverses réactions chimiques, notamment :
Oxydation : Tempone-H peut être oxydé pour former le radical nitroxyde correspondant, TEMPONE.
Réduction : Il peut être réduit à nouveau sous la forme d'hydroxylamine.
Substitution : Tempone-H peut participer à des réactions de substitution où le groupe hydroxyle est remplacé par d'autres groupes fonctionnels
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrazine sont utilisés.
Substitution : Divers nucléophiles peuvent être utilisés dans des conditions douces pour réaliser des réactions de substitution
Principaux produits :
Oxydation : TEMPONE (1-oxo-2,2,6,6-tétraméthylpipéridine-4-oxyl).
Réduction : Dérivés de l'hydroxylamine.
Substitution : Dérivés de la pipéridine substitués
4. Applications de la recherche scientifique
Tempone-H a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme piège à spin en spectroscopie RPE pour détecter et quantifier les espèces réactives de l'oxygène.
Biologie : Employé dans des études de stress oxydatif et de biologie des radicaux libres.
Médecine : Investigé pour ses propriétés antioxydantes potentielles et son rôle dans la prévention des dommages oxydatifs dans diverses maladies.
Industrie : Utilisé dans le développement de matériaux à stabilité et résistance améliorées à la dégradation oxydative .
5. Mécanisme d'action
Tempone-H exerce ses effets principalement grâce à sa capacité à piéger les espèces réactives de l'oxygène. Le groupe hydroxyle dans Tempone-H réagit avec les radicaux superoxyde et le peroxynitrite pour former des radicaux nitroxyde stables, qui peuvent être détectés et quantifiés à l'aide de la spectroscopie RPE. Ce mécanisme permet aux chercheurs d'étudier la dynamique du stress oxydatif et l'efficacité des antioxydants .
Comparaison Avec Des Composés Similaires
Tempone-H est souvent comparé à d'autres radicaux nitroxyde tels que TEMPO (2,2,6,6-tétraméthylpipéridine-1-oxyl) et TEMPOL (4-hydroxy-2,2,6,6-tétraméthylpipéridine-1-oxyl). Bien que tous ces composés soient utilisés comme pièges à spin, Tempone-H est unique en raison de sa réactivité spécifique et de sa stabilité dans diverses conditions .
Composés similaires :
TEMPO : Connu pour son utilisation en synthèse organique et comme piégeur de radicaux.
TEMPOL : Utilisé dans des études biologiques pour ses propriétés antioxydantes.
TEMPONE : Similaire à Tempone-H mais ne possède pas le groupe hydroxyle, ce qui le rend moins réactif dans certaines conditions .
Tempone-H se distingue par sa réactivité et sa stabilité équilibrées, ce qui en fait un outil polyvalent en recherche chimique et biologique.
Propriétés
IUPAC Name |
1-hydroxy-2,2,6,6-tetramethylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-8(2)5-7(11)6-9(3,4)10(8)12/h12H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEUSKGEUADGET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CC(N1O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30189892 | |
| Record name | 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3637-11-4 | |
| Record name | 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003637114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS003106434 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156571 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Oxo-TEMPO?
A1: this compound has a molecular formula of C9H16NO2 and a molecular weight of 170.23 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: this compound has been characterized using various spectroscopic techniques. Its hyperfine structure has been investigated using electron spin resonance (ESR) spectroscopy both in weak and strong magnetic fields. [] Additionally, UV-Vis spectroscopy has been used to study its reactivity in various applications, such as monitoring its reactions with hydroxylamines. []
Q3: How does the structure of this compound contribute to its stability?
A3: The stability of this compound is attributed to the delocalization of the unpaired electron over the N–O bond and the steric hindrance provided by the four methyl groups surrounding the nitroxide moiety. [] This steric protection hinders unwanted reactions that could lead to degradation.
Q4: Is this compound compatible with various materials and conditions?
A4: this compound has demonstrated compatibility with a range of materials and conditions. It has been successfully incorporated into natural bentonite clay to create radical trapping sheets for various applications, including packaging and environmental analysis. [, ]
Q5: What are the catalytic properties of this compound?
A5: this compound, along with its derivatives, is recognized for its ability to catalyze the oxidation of alcohols using molecular oxygen as an oxidant. [] This catalytic activity is particularly effective when combined with CuBr2 and 2,2'-bipyridine, enabling the selective oxidation of benzyl and allyl alcohols. []
Q6: How does this compound contribute to the controlled radical polymerization of styrene?
A6: this compound serves as an effective mediator in the controlled radical polymerization of styrene. It acts by reversibly reacting with propagating radicals to form dormant species, controlling the polymerization process and leading to polymers with well-defined molecular weights and narrow polydispersity. [, , ]
Q7: Can this compound be used as an inhibitor in polymerization reactions?
A7: Yes, this compound has been identified as an efficient inhibitor for styrene polymerization. Studies have shown that it effectively inhibits undesired polymerization during the distillation, storage, and transportation of styrene. []
Q8: How has computational chemistry been used to study this compound?
A8: Computational methods, such as Density Functional Theory (DFT), have been employed to study the inhibitory properties of this compound and related compounds in styrene polymerization. [] These calculations provide insights into the electronic properties and reactivity of these molecules.
Q9: How does the structure of this compound relate to its activity?
A9: The structure-activity relationship (SAR) of this compound and its derivatives has been a subject of investigation. Studies have shown that the substituent at the 4-position of the piperidine ring can significantly impact its activity. For instance, 4-amino-TEMPO exhibits higher antioxidant and antihypertensive properties compared to this compound, highlighting the influence of structural modifications on activity. [, ]
Q10: How does this compound interact with biological systems?
A10: this compound has been investigated for its radiosensitizing properties in biological systems. It has been shown to enhance the lethal effects of X-rays on anoxic bacteria like Escherichia coli B/r. [] This effect is attributed to its ability to mimic the behavior of oxygen in sensitizing cells to radiation. [, ]
Q11: Can this compound be used as a spin probe in biological studies?
A11: Yes, this compound can be used as a spin probe to study biological systems using electron paramagnetic resonance (EPR) spectroscopy. For example, it has been employed to investigate the photoreduction processes in the green alga Chlorella ellipsoidea. []
Q12: What are the potential applications of this compound in drug delivery?
A12: While not directly addressed in the provided research, this compound's ability to form host-guest complexes with supramolecular structures like cucurbiturils [] suggests potential for applications in drug delivery. These complexes could encapsulate drug molecules and control their release. Further research is needed to explore this avenue.
Q13: How is this compound degradation studied?
A13: Electron Spin Resonance (ESR) has been utilized to study the degradation of 4-acetamido-TEMPO, a derivative of this compound. This technique allows for monitoring the change in ESR signal intensity as the compound degrades under different conditions, providing insights into its stability and degradation pathways. []
Q14: What analytical techniques are used to characterize this compound?
A14: Various analytical techniques are employed for characterizing this compound. These include: * Electron Spin Resonance (ESR): Used to study its electronic structure, interactions with other molecules, and monitor its degradation. [, , , , , , ] * Nuclear Magnetic Resonance (NMR): Primarily used to characterize this compound derivatives and polymers synthesized using this compound. [, , , , , , ] * UV-Vis Spectroscopy: Utilized to monitor reactions involving this compound and its derivatives. [, ] * Mass Spectrometry: Employed for structural characterization and identification. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



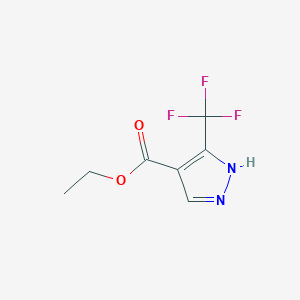



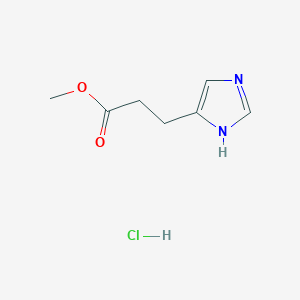
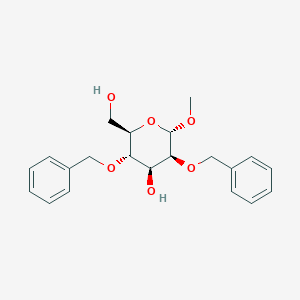
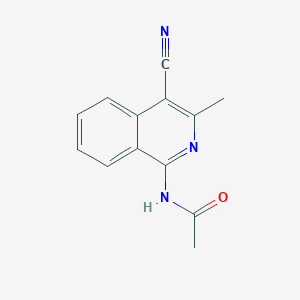
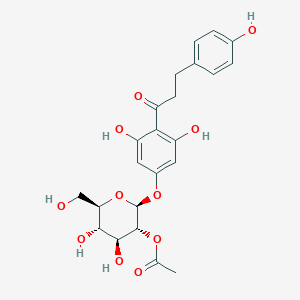
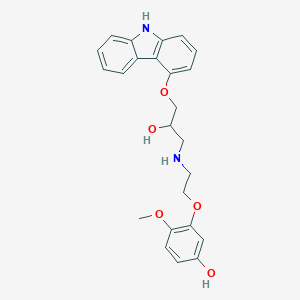
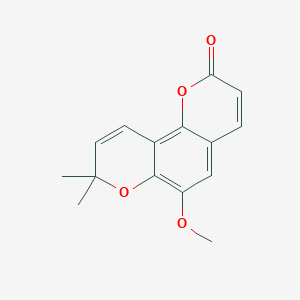
![2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline](/img/structure/B15701.png)
